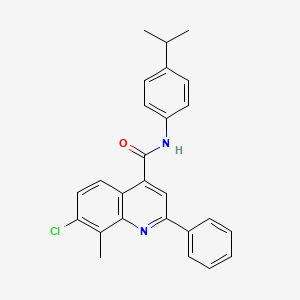
7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide
Overview
Description
7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide, also known as Cisplatin, is a chemotherapy drug used to treat various types of cancer. It is a platinum-containing compound that has been used for over 40 years to treat cancer. Cisplatin is known for its effectiveness in treating testicular, ovarian, bladder, and lung cancer.
Mechanism of Action
7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide works by binding to DNA and inhibiting DNA replication, which leads to cell death. It also induces apoptosis, a process of programmed cell death, in cancer cells. This compound has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other chemotherapy drugs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It can cause damage to the kidneys, which can lead to kidney failure. It can also cause hearing loss and peripheral neuropathy. This compound has been shown to cause oxidative stress, which can lead to cell damage and death.
Advantages and Limitations for Lab Experiments
7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a well-studied drug that has been used for over 40 years. It is effective in inhibiting the growth of cancer cells and inducing cell death. However, this compound also has limitations. It can cause toxicity in normal cells, which can limit its effectiveness. Additionally, this compound can be expensive and difficult to synthesize.
Future Directions
There are several future directions for the study of 7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide. One area of research is the development of new platinum-containing compounds that are more effective and less toxic than this compound. Another area of research is the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, researchers are studying the potential use of this compound in the treatment of other medical conditions, such as neurological disorders.
Scientific Research Applications
7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its anti-tumor properties. It has been shown to be effective in inhibiting the growth of cancer cells and inducing cell death through various mechanisms. This compound is also used in combination with other chemotherapy drugs to enhance their effectiveness. Additionally, this compound has been studied for its potential use in other medical applications, such as in the treatment of certain neurological disorders.
properties
IUPAC Name |
7-chloro-8-methyl-2-phenyl-N-(4-propan-2-ylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O/c1-16(2)18-9-11-20(12-10-18)28-26(30)22-15-24(19-7-5-4-6-8-19)29-25-17(3)23(27)14-13-21(22)25/h4-16H,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGVKAIEJHNVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethylphenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4682438.png)
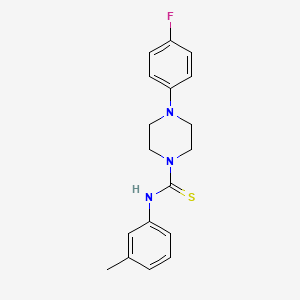

![N-{[(2-bromophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4682451.png)
![3-cyclopentyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4682455.png)
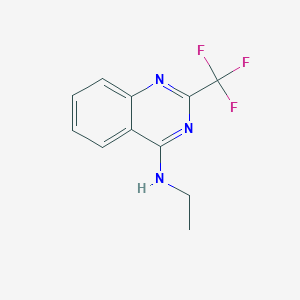
![7-bromo-5-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4682475.png)
![[1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4682478.png)
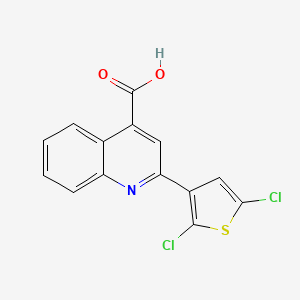
![4-chloro-N-[4-(4-chlorophenoxy)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4682494.png)
![4-{3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4682510.png)
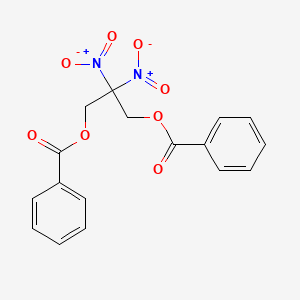
![2-{[(3-methylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4682518.png)
![N-[2-(cyclohexylthio)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4682519.png)